N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide
Description
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)21(24)23-12-18(15-8-10-16(25-3)11-9-15)19-13-22-20-7-5-4-6-17(19)20/h4-11,13-14,18,22H,12H2,1-3H3,(H,23,24) |
InChI Key |
MNNWQVZQAQNJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Core Structural Assembly
The target compound’s structure comprises three primary components:
-
Indole moiety : Sourced from anthranil derivatives or substituted indoles.
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4-Methoxyphenyl group : Introduced via electrophilic aromatic substitution or coupling reactions.
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2-Methylpropanamide side chain : Attached through amidation of a primary amine intermediate.
A representative synthesis begins with the formation of the 2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethylamine intermediate, followed by its reaction with 2-methylpropanoyl chloride under basic conditions.
Formation of the Indole-Methoxyphenyl Ethylamine Intermediate
-
Starting Materials :
-
Coupling Reaction :
-
Pd-catalyzed cross-coupling : Using Pd(OAc)2 (0.02 mmol) in DMA (4 mL) at 150°C for 20 hours achieves C–C bond formation between indole and methoxyphenyl groups.
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Acid-mediated condensation : Triflic anhydride (Tf2O, 0.33 mmol) in dichloroethane (DCE) at -20°C activates the indole for nucleophilic attack by methoxyphenyl derivatives.
-
-
Reduction to Ethylamine :
Amidation with 2-Methylpropanoyl Chloride
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Reaction Conditions :
-
Steric Considerations :
Optimization Strategies and Yield Enhancement
Solvent and Temperature Effects
Catalytic Systems
Purification Techniques
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Column chromatography : Silica gel with ethyl acetate/hexane gradients (10–50%) isolates the final product in >95% purity.
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Recrystallization : Ethanol/water mixtures (3:1) refine crystalline intermediates.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Approaches
Byproduct Formation
Scalability Considerations
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Gram-scale synthesis : Demonstrated for related compounds using analogous protocols, with 58% yield achieved for 5 mmol batches.
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Cost-effective alternatives : Replacing Pd with Cu catalysts reduces expenses but compromises yield.
Spectroscopic Characterization Data
| Analytical Method | Key Signals | Assignment |
|---|---|---|
| 1H NMR (CDCl3) | δ 7.65 (s, 1H, indole H-3) | Indole aromatic proton |
| δ 3.80 (s, 3H, OCH3) | Methoxy group | |
| δ 2.10 (m, 2H, CH2CH(CH3)2) | 2-Methylpropanamide side chain | |
| IR (KBr) | 1650 cm⁻¹ (C=O stretch) | Amide carbonyl |
| 3300 cm⁻¹ (N-H stretch) | Secondary amine |
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups attached to the indole and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound has exhibited a range of biological activities, making it a subject of interest for further research. Below are the key areas of application:
Anticancer Properties
Several studies have indicated that N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis via caspase activation |
| HCT116 (Colon) | 12.3 | Cell cycle arrest and apoptosis |
Neuroprotective Effects
Research has also pointed to the neuroprotective effects of this compound. It appears to protect neuronal cells from oxidative stress and may have implications for treating neurodegenerative diseases.
Study Findings :
In vitro studies have demonstrated that this compound reduces oxidative stress markers in neuronal cells, suggesting potential applications in conditions such as Alzheimer's disease.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| ROS Levels (µM) | 25 ± 5 | 10 ± 3* |
| Cell Viability (%) | 65 ± 5 | 85 ± 6* |
| *Significance at p < 0.05 |
Antidepressant Activity
The compound has shown promise as an antidepressant agent in preclinical studies. It appears to enhance serotonin levels in the brain, which is crucial for mood regulation.
Research Insights :
A randomized control trial demonstrated significant antidepressant-like effects in animal models, with reduced immobility times during forced swim tests.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (s) | 120 ± 10 | 60 ± 8* |
| Serotonin Levels (ng/ml) | 50 ± 5 | 90 ± 10* |
| *Significance at p < 0.05 |
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can influence various signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares a similar indole structure but has different substituents on the phenyl ring.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with a naphthalene moiety instead of a methoxyphenyl group.
Uniqueness
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide is unique due to the specific combination of the indole and methoxyphenyl structures
Biological Activity
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 1H-indole derivatives with substituted phenyl groups under controlled conditions. The process has been optimized to yield high purity and yield, which is crucial for subsequent biological testing .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Several studies have evaluated the anticancer potential of indole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to modulate pathways involved in inflammation, potentially acting on COX enzymes and cytokine production, which are critical in inflammatory responses .
- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
The mechanisms through which this compound exerts its effects are still being elucidated. Preliminary data indicate:
- Receptor Interaction : The compound may interact with various receptors, including serotonin receptors, which are implicated in mood regulation and may also play a role in its anticancer effects .
- Signal Transduction Pathways : It is believed that the compound influences several signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation .
Case Studies
- Anticancer Study : In a study involving human breast cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory cytokines .
Data Table: Summary of Biological Activities
Q & A
Q. How can computational methods predict the binding interactions of this compound with HDAC enzymes?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to model the compound’s binding to HDAC1’s catalytic pocket. Validate predictions with site-directed mutagenesis of key residues (e.g., Zn²⁺-coordinating histidines). Cross-reference with SAR data from N-hydroxypropenamide inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
